Silver(1+) neodecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

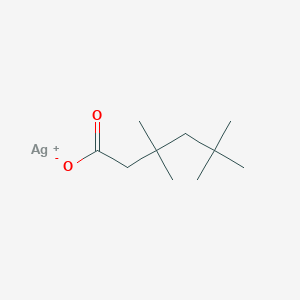

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;3,3,5,5-tetramethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Ag/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNGSZYDJOSPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-18-1 | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Silver Neodecanoate in Advanced Materials

An In-depth Technical Guide to the Thermal Decomposition Profile of Silver Neodecanoate Precursor

Silver neodecanoate (Ag(C₁₀H₁₉O₂)) has established itself as a critical precursor in the field of materials science, particularly for the formulation of conductive inks and the synthesis of silver nanoparticles.[1][2] As an organometallic compound, its primary advantage lies in its solubility in organic solvents and its ability to decompose cleanly at relatively low temperatures, yielding high-purity metallic silver.[1] This process, known as metal-organic decomposition (MOD), is fundamental to applications in printed and flexible electronics, where conductive traces must be cured on heat-sensitive substrates like polymers.[3] Understanding the precise thermal decomposition profile of this precursor is not merely an academic exercise; it is the cornerstone of process optimization, ensuring the formation of highly conductive, robust, and reliable silver structures.

This guide provides a comprehensive technical overview of the thermal decomposition of silver neodecanoate. We will delve into the mechanistic pathways, the influence of experimental conditions, and the analytical techniques required for a complete characterization. The insights provided herein are designed to empower researchers and development professionals to harness the full potential of this versatile precursor.

Section 1: The Mechanism of Thermal Decomposition

The thermal decomposition of silver neodecanoate is a complex chemical transformation where the silver carboxylate salt is reduced to metallic silver, accompanied by the evolution of gaseous byproducts. The overall process can be conceptualized as the breaking of the silver-oxygen bond and the subsequent fragmentation of the neodecanoate ligand.

Decomposition Reaction and Products

The core transformation involves the reduction of Ag⁺ ions to zerovalent silver (Ag⁰). The organic ligand decomposes to form carbon dioxide (CO₂), carbon monoxide (CO), and various long-chain alkane gases.[3] While a precise, balanced stoichiometric equation is complex due to the potential for multiple fragmentation pathways of the branched alkane chain, the general reaction can be represented as:

2Ag(C₁₀H₁₉O₂) (s) → 2Ag (s) + CO₂ (g) + CO (g) + Organic Fragments (g)

The solid residue, under optimal conditions, is high-purity, crystalline metallic silver. The nature of the final silver morphology—whether a dense, sintered film or porous nanoparticles—is heavily dependent on the decomposition rate and surrounding matrix.[3]

Influence of Atmosphere

The composition of the purge gas is a critical variable that dictates the final decomposition products.

-

Inert Atmosphere (e.g., Nitrogen, Argon): In a non-oxidizing environment, the decomposition pathway favors the formation of metallic silver (Ag⁰). This is the preferred condition for creating conductive silver traces, as it ensures the highest possible electrical conductivity.

-

Oxidizing Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the decomposition can yield silver oxides (primarily Ag₂O) in addition to or instead of metallic silver.[4] Some studies on other silver carboxylates have shown that metallic silver can form initially and subsequently oxidize at higher temperatures.[4] For electronic applications, an inert atmosphere is almost universally required.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption { label="Decomposition pathways based on atmosphere." font-size: 10; font-family: "Roboto"; } END_DOT

Section 2: Analytical Characterization Techniques

A multi-faceted analytical approach is essential to fully characterize the thermal decomposition profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques, often supplemented by Evolved Gas Analysis (EGA) and X-ray Diffraction (XRD).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is the definitive method for determining the onset, range, and completion of the decomposition process.

-

Causality Behind Experimental Choices: A typical TGA experiment for silver neodecanoate involves heating the sample from ambient temperature to approximately 400-500°C. This range is chosen because the primary decomposition event for the pure precursor occurs between 238°C and 252°C.[3] Extending the analysis to higher temperatures ensures that all organic components have been removed and confirms the final residual mass, which corresponds to the metallic silver content. The heating rate is a crucial parameter; slower rates (e.g., 5-10°C/min) provide better resolution of distinct decomposition steps, while faster rates can shift the decomposition to higher temperatures.[6]

| Parameter | Value/Range | Rationale |

| Sample Mass | 5-10 mg | Ensures a detectable mass change without causing thermal gradients within the sample. |

| Heating Rate | 10 °C/min | A standard rate that balances resolution and experimental time. |

| Temperature Range | 25 °C to 500 °C | Covers pre-decomposition, the main decomposition event, and post-decomposition stability. |

| Purge Gas | Nitrogen (N₂) | Provides an inert atmosphere to ensure decomposition to metallic silver. |

| Flow Rate | 20-50 mL/min | Sufficient to remove gaseous byproducts without disturbing the balance. |

Protocol 1: Standard TGA of Silver Neodecanoate

-

Instrument Preparation: Ensure the TGA balance and furnace are clean. Perform weight and temperature calibrations as per instrument guidelines.

-

Crucible Selection: Tare an alumina or platinum crucible. Alumina is a cost-effective and inert choice for this temperature range.

-

Sample Loading: Place 5-10 mg of silver neodecanoate powder into the crucible. Ensure the sample is spread thinly on the bottom to promote uniform heating.

-

Program Setup:

-

Set the initial temperature to 25°C.

-

Program a heating ramp of 10°C/min up to 500°C.

-

Set the nitrogen purge gas flow rate to 20 mL/min.

-

-

Execution: Load the sample onto the balance and start the experiment.

-

Data Analysis: Plot the mass (%) versus temperature (°C). The primary decomposition step will be observed as a sharp drop in mass. The derivative of this curve (DTG) will show a peak at the temperature of the maximum rate of decomposition. The final residual mass should correspond to the theoretical silver content of the precursor (~38.6%).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information about the energetics of the decomposition process (i.e., whether it is endothermic or exothermic).

-

Causality Behind Experimental Choices: For silver neodecanoate, the decomposition is an exothermic process, meaning it releases heat. This is a key insight, as a strong exotherm indicates a rapid, self-propagating reaction once initiated. A study involving a paste of silver oxide and silver neodecanoate identified a sharp exothermic peak around 180°C, which is lower than the decomposition of the pure precursor, indicating that the presence of other materials can catalyze the reaction.[7] The choice of an inert atmosphere is critical to prevent side reactions like oxidation, which are also exothermic and would confound the results.

Protocol 2: DSC Analysis of Silver Neodecanoate

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Crucible Selection: Use aluminum crucibles suitable for the temperature range. It is crucial to use a hermetically sealed pan with a pinhole in the lid. This allows the gaseous byproducts to escape while maintaining a relatively stable atmosphere immediately around the sample, preventing pressure buildup.

-

Sample Loading: Weigh 2-5 mg of silver neodecanoate into the crucible and seal it.

-

Program Setup:

-

Use an empty, sealed crucible as the reference.

-

Set the initial temperature to 25°C.

-

Program a heating ramp of 10°C/min up to 300°C. (A higher final temperature is not needed as the primary event is below this).

-

Set the nitrogen purge gas flow rate to 50 mL/min.

-

-

Execution: Place the sample and reference crucibles in the DSC cell and begin the analysis.

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). An upward peak typically indicates an endothermic event, while a downward peak indicates an exothermic event. Integrate the area under the decomposition peak to determine the enthalpy of the reaction (ΔH).

Evolved Gas Analysis (EGA) and Residue Analysis

To complete the profile, identifying the evolved gases and confirming the solid residue is essential.

-

TGA-FTIR/MS: Coupling the gas outlet of the TGA to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) allows for real-time identification of the gaseous byproducts.[8] This technique confirms the release of CO₂ (characteristic IR stretches), CO, and various alkanes as the sample decomposes.[3][9]

-

X-ray Diffraction (XRD): Analyzing the solid residue from the TGA experiment using XRD confirms its chemical identity and crystalline structure. For silver neodecanoate decomposed under nitrogen, the XRD pattern should match the standard pattern for face-centered cubic (fcc) metallic silver.

dot graph { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption { label="Comprehensive analytical workflow." font-size: 10; font-family: "Roboto"; } END_DOT

Section 3: Kinetic Analysis

Kinetic analysis of TGA data provides quantitative insights into the decomposition process, most notably the activation energy (Eₐ). The activation energy represents the minimum energy required to initiate the decomposition reaction and is a key parameter for modeling and predicting material lifetime.

Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are powerful tools for determining activation energy without assuming a specific reaction model. This method relies on performing TGA experiments at multiple heating rates.[10] The fundamental principle is that the decomposition temperature shifts to higher values as the heating rate increases.[11] By plotting the logarithm of the heating rate against the inverse of the temperature at specific conversion points (e.g., 5%, 10%, 20% mass loss), the activation energy can be calculated from the slope of the resulting lines.

| Heating Rate (β) | T at 10% Conversion | T at 50% Conversion |

| 2 °C/min | Example: 230 °C | Example: 245 °C |

| 5 °C/min | Example: 238 °C | Example: 253 °C |

| 10 °C/min | Example: 245 °C | Example: 260 °C |

| 20 °C/min | Example: 253 °C | Example: 268 °C |

Note: The temperature values in the table are illustrative examples to demonstrate the expected trend.

Conclusion

The thermal decomposition of silver neodecanoate is a well-defined, exothermic process that yields metallic silver and gaseous organic byproducts. A thorough understanding of this profile, achieved through a systematic application of TGA, DSC, and EGA, is paramount for its successful application in printed electronics and nanoparticle synthesis. Key controlling factors include the heating rate and the furnace atmosphere, which must be carefully controlled to achieve the desired material properties. The protocols and analytical logic presented in this guide provide a robust framework for researchers and professionals to characterize, optimize, and confidently deploy silver neodecanoate precursors in their development workflows.

References

-

Jung, S., et al. (2021). TGA-MS analysis of several transition metal based reference compounds. ResearchGate. [Link]

-

Calisto, J. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. MC² – Material and Chemical Characterisation Facility, Thermal Analysis. [Link]

-

Deering, C. E., et al. (2017). Highly Conductive, Screen-Printable Molecular Silver Ink for Flexible Electronics. NRC Publications Archive. [Link]

-

Sahoo, T. R., et al. (2006). Thermal decomposition as route for silver nanoparticles. Indian Journal of Nanoscience, 1(1-2), 67-71. [Link]

-

Yoo, J., et al. (2015). DSC thermograms of silver oxide alone and silver oxide with silver neodecanoate. ResearchGate. [Link]

-

Logvinenko, V., et al. (2007). Study of thermal decomposition of silver acetate. ResearchGate. [Link]

-

Oreate AI. (2025). Balanced Decomposition Reaction for Silver Oxide. Oreate AI Blog. [Link]

-

Zhang, J., et al. (2018). Comparison of thermal decomposition and chemical reduction of particle-free silver ink for inkjet printing. ResearchGate. [Link]

-

Allen, J. A. (1960). The Thermal Decomposition of Silver(I) Oxide. ResearchGate. [Link]

-

Breslyn, W. (2018). How to Balance Ag2O = Ag + O2 (Silver oxide Decomposing). YouTube. [Link]

-

Tausch, P. J. (1966). THE KINETICS OF THE THERMAL DECOMPOSITION OF MOLTEN SILVER AZIDE. DTIC. [Link]

-

Lee, Y., et al. (2003). Electrically Conductive Silver Paste Obtained by Use of Silver Neodecanoate as Precursor. ResearchGate. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

American Elements. (n.d.). Silver Neodecanoate. American Elements. [Link]

-

MEL Science. (n.d.). “Silver mirror” experiment. MEL Chemistry. [Link]

-

Li, Y., et al. (2018). Thermal Stability and Decomposition Kinetics of AgO Submicron Particles Prepared by Potassium Persulfate Oxidation. Materials Science, 24(1). [Link]

- Hsieh, S., et al. (2015). Method of making silver carboxylates for conductive ink.

-

Wang, Q. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG. [Link]

-

Sari, A., et al. (2016). DSC thermograms of pristine n-nonadecane (a) heating and (b) cooling. ResearchGate. [Link]

-

Step-by-step Science. (2013). Chemical Reactions (4 of 11) Decomposition Reactions, An Explanation. YouTube. [Link]

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

-

Context, S., et al. (2020). Activation energy of thermal decomposition. ResearchGate. [Link]

-

Crist, R. M., et al. (2012). Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9198288B2 - Method of making silver carboxylates for conductive ink - Google Patents [patents.google.com]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. tainstruments.com [tainstruments.com]

- 6. eag.com [eag.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bath.ac.uk [bath.ac.uk]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility of Silver Neodecanoate in Toluene and Xylene

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of silver neodecanoate in the aromatic hydrocarbon solvents toluene and xylene. Silver neodecanoate is a critical precursor in the formulation of conductive inks, catalysts, and antimicrobial agents, making a thorough understanding of its solution behavior essential for researchers and formulation scientists. This document delineates the theoretical principles governing its solubility, presents known quantitative data, and provides a detailed, self-validating experimental protocol for the gravimetric determination of its solubility. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction to Silver Neodecanoate

Silver neodecanoate (CAS No. 68683-18-1) is a metal-organic compound, specifically the silver(I) salt of neodecanoic acid.[1][2] Neodecanoic acid is a branched-chain carboxylic acid, and this bulky, sterically hindered alkyl structure is pivotal to the compound's physical properties. Unlike simple silver carboxylates, the large, nonpolar neodecanoate ligand imparts significant solubility in non-aqueous, organic solvents.[1][3] This property is leveraged in numerous applications, most notably in the formulation of metal-organic decomposition (MOD) inks.[4] In this application, a solution of silver neodecanoate is deposited onto a substrate, and upon thermal treatment, the organic ligand decomposes, leaving behind a conductive metallic silver film.[4]

Key Properties of Silver Neodecanoate:

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₉AgO₂ | [1][5] |

| Molecular Weight | 279.13 g/mol | [3][6] |

| Appearance | White to off-white/light grey solid powder | [1][6][7] |

| Melting Point | 106-116°C (with decomposition) | [3][6][7][8] |

| Solubility in Water | Insoluble | [5][6][7] |

Theoretical Principles of Solubility in Aromatic Solvents

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute (lattice energy) and solvent-solvent interactions.

The "Like Dissolves Like" Principle

Solubility is fundamentally dictated by the polarity of the solute and solvent molecules.[9]

-

Silver Neodecanoate: This molecule has a dual nature. The silver carboxylate "head" (Ag-O-C=O) is polar. However, the dominant feature is the large, branched C9 alkyl "tail," which is distinctly nonpolar and lipophilic.

-

Toluene and Xylene: These are nonpolar, aromatic hydrocarbon solvents. Their structure is a benzene ring with one (toluene) or two (xylene) methyl groups.

The substantial nonpolar character of the neodecanoate ligand makes the overall molecule compatible with nonpolar solvents like toluene and xylene. The dissolution process is driven by favorable van der Waals interactions between the alkyl chains of the solute and the aromatic rings of the solvent.

Molecular Interactions

The mechanism of dissolution involves solvent molecules surrounding, or "solvating," the individual solute molecules. In this case, the nonpolar toluene or xylene molecules effectively solvate the bulky neodecanoate tail, overcoming the crystal lattice energy of the solid salt and pulling it into solution.

Caption: Dissolution of silver neodecanoate in aromatic solvents.

Factors Influencing Solubility

Several factors can affect the extent to which silver neodecanoate dissolves:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[9] This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent intermolecular forces, favoring the dissolution process.

-

Solvent Isomer (Xylene): Xylene exists as three isomers: ortho-, meta-, and para-xylene. While all are effective nonpolar solvents, minor differences in their polarity and molecular shape could lead to slight variations in the solubility of silver neodecanoate. Technical grade xylene is often a mixture of these isomers.

-

Purity of Solute: Impurities in the silver neodecanoate can disrupt its crystal lattice, which may alter its solubility characteristics.

Quantitative Solubility Data

Comprehensive solubility curves for silver neodecanoate in toluene and xylene are not widely available in peer-reviewed literature. Solubility is often determined empirically for specific applications. However, existing data from patents and commercial products provide valuable benchmarks.

| Solvent | Temperature | Reported Concentration | Concentration ( g/100g solvent) | Source |

| o-Xylene | Room Temperature | 40 wt% solution | 66.7 | |

| Xylene (mixed isomers) | Not Specified | 25% solution | 33.3 | [5] |

| Toluene | Room Temperature | Soluble | Not Quantified |

Note: The 40 wt% solution described in the patent demonstrates a very high solubility in o-xylene. The calculation to g/100g solvent is as follows: A 40 wt% solution contains 40g solute and 60g solvent. (40g solute / 60g solvent) * 100 = 66.7g solute per 100g solvent.

Given the lack of comprehensive public data, it is often necessary for researchers to determine solubility experimentally under their specific process conditions.

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating protocol for determining the solubility of silver neodecanoate using the gravimetric method, a reliable technique for quantifying the amount of a dissolved solid.[2][6][10][11]

Objective

To determine the saturation solubility (e.g., in g/100 mL or g/100 g) of silver neodecanoate in toluene or xylene at a specified, constant temperature.

Principle of the Method

A saturated solution is prepared by mixing an excess amount of the solute with the solvent until equilibrium is reached. A known volume or mass of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid solute allows for the calculation of the original concentration.[10]

Caption: Experimental workflow for gravimetric solubility determination.

Materials and Equipment

-

Solute: Silver Neodecanoate (min. 97% purity)

-

Solvents: Toluene or Xylene (Reagent grade or higher)

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker bath or magnetic stirrer with hotplate

-

Glass vials or flasks with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric pipettes (e.g., 5 mL or 10 mL, Class A)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass petri dishes or evaporating dishes

-

Drying oven or vacuum oven

-

Fume hood

-

Desiccator

-

Step-by-Step Methodology

-

Preparation:

-

Pre-weigh and label several glass evaporating dishes. Record the mass of each empty dish (M_dish).

-

Place the dishes in a drying oven (e.g., at 80°C) for at least 30 minutes, then cool to room temperature in a desiccator before weighing to ensure they are completely dry.

-

-

Creating the Saturated Solution:

-

To a 20 mL glass vial, add a known volume of the chosen solvent (e.g., 10.0 mL).

-

Add an excess of silver neodecanoate powder (e.g., 5-7 grams for xylene, based on known data). The key is to ensure a significant amount of undissolved solid remains at the bottom after equilibration.

-

Securely cap the vial.

-

-

Equilibration (Self-Validating Step):

-

Place the vial in a shaker bath or on a stirrer set to the desired constant temperature (e.g., 25°C).

-

Allow the mixture to agitate for a prolonged period to ensure equilibrium is reached. Causality: A state of equilibrium is critical for an accurate saturation solubility measurement. It is the point where the rate of dissolution equals the rate of precipitation.

-

Validation: To confirm equilibrium, take samples at different time points (e.g., 12, 18, and 24 hours). If the calculated solubility is consistent across the later time points, equilibrium has been achieved.[10] For this protocol, a minimum of 24 hours of agitation is recommended.

-

-

Sample Collection:

-

After equilibration, turn off the agitation and allow the vial to stand undisturbed (still at the constant temperature) for at least 2 hours for the excess solid to settle.

-

Carefully draw the clear supernatant liquid into a syringe. Avoid disturbing the solid at the bottom.

-

Attach a 0.45 µm syringe filter to the syringe. Causality: Filtering is a critical step to remove any suspended microcrystals, which would otherwise inflate the final mass of the solute and lead to an erroneously high solubility value.

-

Dispense a precise volume of the filtered, saturated solution (e.g., 5.00 mL) into one of the pre-weighed evaporating dishes.

-

-

Gravimetric Analysis:

-

Immediately weigh the dish containing the solution (M_dish+solution). This allows for calculating the mass of the solution and, subsequently, the solubility in g/100g .

-

Place the dish in a fume hood and allow the solvent to evaporate gently. This can be expedited by placing it in a drying oven at a temperature well below the solvent's boiling point (e.g., 60-70°C). Caution: Do not boil, as this can cause spattering and loss of solute.

-

Once the solvent has evaporated, transfer the dish to a vacuum oven (e.g., at 50°C) for 2 hours to remove any residual solvent.

-

Cool the dish to room temperature in a desiccator.

-

Weigh the dish containing the dried solute (M_dish+solute). Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculations:

-

Mass of Solute (M_solute): M_solute = (M_dish+solute) - (M_dish)

-

Mass of Solution (M_solution): M_solution = (M_dish+solution) - (M_dish)

-

Mass of Solvent (M_solvent): M_solvent = M_solution - M_solute

-

Solubility (g / 100 g solvent): = (M_solute / M_solvent) * 100

-

Solubility (g / 100 mL solvent): = (M_solute / Volume of Pipetted Supernatant) * (100 / Density of Solvent)

-

Safety & Handling

Silver neodecanoate and the solvents toluene and xylene require careful handling in a laboratory setting.

-

Silver Neodecanoate: May cause skin and serious eye irritation.[8][12] Chronic exposure to silver compounds can lead to argyria, a grayish pigmentation of the skin.[5][7]

-

Toluene and Xylene: These are flammable liquids and their vapors are harmful. They can cause skin and respiratory irritation.

Mandatory Precautions:

-

Always handle these chemicals inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[8]

-

Store in a cool, dry, well-ventilated area away from ignition sources.[7]

-

Consult the full Safety Data Sheet (SDS) for each chemical before commencing work.[5][7]

Conclusion

Silver neodecanoate exhibits high solubility in nonpolar aromatic solvents such as toluene and xylene, a characteristic driven by the large, lipophilic nature of its neodecanoate ligand. While precise, temperature-dependent solubility data is not extensively published, known values confirm its suitability for creating concentrated solutions, with reports of up to 40 wt% in o-xylene. For applications requiring precise concentration control, the gravimetric determination method outlined in this guide provides a reliable and self-validating protocol to generate accurate solubility data under specific laboratory conditions. A disciplined approach to achieving solution equilibrium and meticulous sample handling are paramount for obtaining trustworthy and reproducible results.

References

-

Walker, S. B., et al. (2017). A simple formulation comprising silver neodecanoate, ethyl cellulose, and solvent provides improved performance versus that of established inks. NRC Publications Archive. [Link]

-

American Elements. Silver Neodecanoate. [Link]

-

Gelest, Inc. CXSV061_SILVER NEODECANOATE, 25% in xylene - MATERIAL SAFETY DATA SHEET. [Link]

-

Chemsrc. silver neodecanoate | CAS#:68683-18-1. [Link]

- Feng, K., et al. (2015). Method of making silver carboxylates for conductive ink.

-

OECD. (2009-09-07). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

-

Chemistry LibreTexts. (2021-09-22). 7: Gravimetric Analysis (Experiment). [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

Sources

- 1. filab.fr [filab.fr]

- 2. pharmajournal.net [pharmajournal.net]

- 3. infinitalab.com [infinitalab.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Gravimetric Analysis [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pure.au.dk [pure.au.dk]

- 8. youtube.com [youtube.com]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. msesupplies.com [msesupplies.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Silver(I) Neodecanoate: Properties, Synthesis, and Applications

Introduction

Silver(I) neodecanoate (Ag(ND)) is an organometallic compound that has emerged as a cornerstone material in advanced chemical synthesis and materials science. As a silver salt of neodecanoic acid, a branched-chain carboxylic acid, its unique combination of stability at ambient temperatures and controlled decomposition upon heating makes it an exceptionally versatile precursor. This guide provides a comprehensive technical overview of the physical and chemical properties of silver(I) neodecanoate, details validated synthesis and characterization protocols, and explores its primary applications, with a focus on its role in conductive inks for printed electronics and the synthesis of silver nanoparticles. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with fundamental chemical principles to serve as an authoritative resource.

Part 1: Physicochemical Properties

Silver(I) neodecanoate is a coordination compound formed between a silver(I) ion and the carboxylate group of neodecanoic acid.[1] Its branched, bulky organic ligand confers solubility in non-polar solvents and influences its thermal behavior, which is central to its utility.

Physical Properties

The compound typically presents as a white to off-white or light-yellow solid or powder.[1][2] It is insoluble in water but demonstrates good solubility in various organic solvents, including aromatic hydrocarbons like xylene and toluene, a property critical for its use in ink formulations.[1][3]

A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₉AgO₂ | [1][2][4][5] |

| Molecular Weight | ~279.13 g/mol | [1][2][4] |

| Appearance | White to off-white/light yellow solid | [1][2][5] |

| Melting Point | 106-116 °C (decomposes) | [2][4][5] |

| Density | 0.94 - 1.56 g/cm³ | [4][5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., xylene, toluene) | [1][3][4][5] |

Note on Density: The reported density values show some variation, which may be attributed to differences in the crystalline packing of the solid material or the measurement technique.

Chemical Properties and Reactivity

Stability and Decomposition: Silver(I) neodecanoate is stable under standard atmospheric conditions of temperature and pressure, exhibiting both air and moisture stability.[4][7] However, its most critical chemical characteristic is its thermal decomposition. When heated above its melting point, it undergoes a clean decomposition to yield pure metallic silver, with gaseous byproducts including carbon dioxide, carbon monoxide, and organic vapors.[4] This reaction is the fundamental principle behind its use in conductive inks; the organic ligand essentially "burns off" at a relatively low temperature, leaving behind a conductive silver trace.[3][8] The decomposition temperature can be further reduced through the use of complexing agents or specific formulations, enabling its use on heat-sensitive substrates like polymers.[9][10]

Incompatibilities: The compound is incompatible with strong oxidizing agents.[4] Care should be taken to avoid contact with soluble carbonates, phosphates, and strong acids like sulfuric acid, which can lead to undesirable precipitation reactions.[11]

Part 2: Synthesis and Characterization

The synthesis route for silver(I) neodecanoate is a critical factor influencing its purity, cost, and suitability for high-performance applications.

Synthesis Methodologies

Historically, a two-step precipitation method was common. This involved reacting neodecanoic acid with a base like sodium hydroxide, followed by the addition of silver nitrate to precipitate the silver neodecanoate.[3][12] This method has significant drawbacks: the use of expensive silver nitrate and the generation of salt impurities (e.g., sodium nitrate) that require extensive washing to remove.[3]

A superior, more efficient method involves the direct reaction of silver(I) oxide with neodecanoic acid. This approach is cleaner, more atom-economical, and avoids the issues of the precipitation method.

Experimental Protocol: Direct Synthesis from Silver(I) Oxide

This protocol describes a lab-scale synthesis of silver(I) neodecanoate validated by patent literature.[12] The causality is straightforward: an acid-base reaction where the basic silver oxide reacts with the carboxylic acid to form a salt and water, which is the sole byproduct.

Materials:

-

Neodecanoic acid (0.13 mol)

-

Silver(I) oxide (Ag₂O) powder (0.043 mol)

-

Toluene (30 mL)

-

Methanol (100 mL)

-

Reaction flask with magnetic stirring

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 22.5 g (0.13 mol) of neodecanoic acid with 30 mL of toluene. Begin stirring the mixture at room temperature to form a clear solution.

-

Silver Oxide Addition: Slowly add 10 g (0.043 mol) of silver(I) oxide powder to the stirring solution. The Ag₂O is the limiting reagent.

-

Expertise & Experience: The slow addition is crucial to control any potential exotherm and ensure a homogeneous reaction. The black silver oxide will gradually dissolve as it reacts.

-

-

Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within 60 minutes, indicated by the complete dissolution of the black Ag₂O powder and the formation of a brown solution.

-

Precipitation: Add 100 mL of methanol to the reaction mixture. Methanol acts as an anti-solvent, causing the silver neodecanoate product to precipitate out of the toluene solution.

-

Trustworthiness: This step ensures the isolation of the product. The choice of methanol is based on the high solubility of the product in toluene and its poor solubility in methanol.

-

-

Isolation and Drying: Collect the precipitated white to light-brown solid by filtration. Wash the solid with a small amount of methanol to remove any residual starting materials. Dry the product under vacuum to yield pure silver(I) neodecanoate.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the salt. The spectrum of neodecanoic acid shows a characteristic broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700-1750 cm⁻¹). Upon formation of the silver salt, the O-H peak will disappear, and the carbonyl peak will be replaced by two distinct asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻), typically in the regions of 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

-

Thermogravimetric Analysis (TGA): TGA is essential for understanding the thermal stability and decomposition profile. A typical TGA curve for silver(I) neodecanoate will show a stable mass up to its decomposition temperature (starting around 115-125 °C).[10] A sharp mass loss will then occur, corresponding to the loss of the organic ligand. The residual mass should correspond to the theoretical percentage of silver in the molecule (~38.6%), confirming a clean decomposition to metallic silver.

Part 3: Core Applications in Research and Development

The unique properties of silver(I) neodecanoate make it a highly valuable precursor in several advanced applications.

Precursor for Conductive Inks

Silver(I) neodecanoate is a leading example of a Metal-Organic Decomposition (MOD) ink precursor.[8] These particle-free inks offer distinct advantages over traditional nanoparticle- or flake-based inks, including lower cost, enhanced stability, and the ability to form smoother, thinner, and highly conductive films at low processing temperatures.[3]

The mechanism involves dissolving silver neodecanoate in a suitable organic solvent, often with additives like ethyl cellulose to control viscosity and improve film adhesion.[8][13] This ink is then deposited onto a substrate (e.g., by screen printing or inkjet printing). A subsequent heating step, known as sintering, decomposes the precursor in situ, leaving a dense, conductive silver film.[3] Conductivities approaching that of bulk silver can be achieved at temperatures as low as 150 °C.[8]

Synthesis of Silver Nanoparticles (AgNPs)

The controlled thermal decomposition of silver(I) neodecanoate is also an effective method for producing silver nanoparticles.[1] By carrying out the decomposition in a high-boiling-point solvent in the presence of capping agents, the nucleation and growth of the silver particles can be precisely managed to control their final size and shape.[14][15] This provides a route to various nanostructures (e.g., spherical, triangular, hexagonal) for use in fields requiring their unique plasmonic, catalytic, or antimicrobial properties.[14]

Antimicrobial and Catalytic Roles

Like many silver compounds, silver(I) neodecanoate exhibits antimicrobial properties due to its ability to release bioactive silver(I) ions.[1] This makes it a candidate for incorporation into antimicrobial coatings, inks, and polymers.[1] Furthermore, it can serve as a catalyst or catalyst precursor in various organic reactions.[1]

Part 4: Safety and Handling

As a heavy metal compound, proper handling of silver(I) neodecanoate is essential.

-

Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[4][11] Ingestion may be harmful.[4]

-

Chronic Exposure: Prolonged or repeated absorption of silver compounds can lead to argyria, a permanent blue-gray discoloration of the skin and mucous membranes.[11]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][7]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. Keep away from heat, open flames, and incompatible materials like strong oxidizing agents.[4][7]

-

Fire: In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[11] When heated to decomposition, it may emit irritating fumes.[16]

Conclusion

Silver(I) neodecanoate stands out as a highly functional and economically advantageous organometallic precursor. Its well-defined thermal decomposition pathway is the key to its primary roles in forming highly conductive traces for printed electronics and synthesizing tailored silver nanoparticles. The shift towards more efficient synthesis methods, such as the direct reaction of silver(I) oxide and neodecanoic acid, has further enhanced its appeal. For researchers and developers, a thorough understanding of its physicochemical properties, coupled with stringent safety protocols, is paramount to unlocking its full potential in creating next-generation materials and technologies.

References

-

Chemsrc. (n.d.). silver neodecanoate | CAS#:68683-18-1. Retrieved from [Link]

-

American Elements. (n.d.). Silver Neodecanoate. Retrieved from [Link]

- Xiong, G. (Assignee). (2015). Method of making silver carboxylates for conductive ink. U.S. Patent 9,198,288.

-

Paquet, C., et al. (2017). Screen-Printable and Thermally and Photochemically Sinterable Silver Ink for Flexible Electronics. ACS Omega. Retrieved from [Link]

-

Gelest, Inc. (n.d.). SILVER NEODECANOATE, 25% in xylene. Retrieved from [Link]

- Shen, L., Liu, J., Zeng, X., & Ren, Z. (2015). Electrically Conductive Silver Paste Obtained by Use of Silver Neodecanoate as Precursor.

- Valeton, J. P. J., et al. (2012). Room-temperature-sintering of silver-neodecanoate inks using ultraviolet irradiation and subsequent hydroquinone treatment for the fabrication of conductive patterns on flexible PET substrates.

- Iravani, S., Korbekandi, H., Mirmohammadi, S. V., & Zolfaghari, B. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences, 9(6), 385–406.

- Al-Sherbini, A.-S. A., et al. (2015). The synthesis of aspherical silver nanoparticles has been achieved by the reduction of a liquid extract of silver neodecanoate in benzyl alcohol. Journal of Nanoparticle Research, 17(1), 1-8.

- Hassan, J. J., et al. (2015). Silver nanoparticles: synthesis, characterisation and biomedical applications. RSC Advances, 5(45), 35469-35482.

- Zhang, X. F., et al. (2000). A novel MOD ink for low-curing-temperature fabrication of conductive silver patterns.

- Kedziora, A., et al. (2018). Silver Nanoparticles for Conductive Inks: From Synthesis and Ink Formulation to Their Use in Printing Technologies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Silver Neodecanoate High Purity Worldwide Shipping [nanoshel.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metal particle-free inks for printed flexible electronics - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC05463D [pubs.rsc.org]

- 11. Green Synthesis of Biogenic Silver Nanoparticles for Efficient Catalytic Removal of Harmful Organic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9198288B2 - Method of making silver carboxylates for conductive ink - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nnci.net [nnci.net]

silver neodecanoate CAS number and safety data sheet analysis

Advanced Precursor Analysis for Nanomedicine and Antimicrobial Surface Engineering

Part 1: Executive Summary & Strategic Utility

In the domain of pharmaceutical materials science, Silver Neodecanoate (Ag-ND) represents a critical organometallic junction between bulk silver precursors and precision nanotherapeutics. Unlike inorganic salts (e.g., Silver Nitrate), Ag-ND offers superior solubility in non-polar organic solvents (xylene, toluene), enabling the synthesis of hydrophobic silver nanoparticles (AgNPs) without phase-transfer catalysts.

For the drug development professional, this compound is not merely a reagent but a programmable delivery vector . Its high thermal decomposition efficiency allows for the precise engineering of conductive antimicrobial coatings on medical devices (catheters, implants) and the synthesis of monodisperse AgNPs for targeted drug delivery systems.

Part 2: Chemical Identity & Structural Verification

Silver neodecanoate is the silver(I) salt of neodecanoic acid, a mixture of branched carboxylic acids with a common structural backbone. The "neo" designation implies a quaternary carbon alpha to the carboxyl group, imparting steric bulk that enhances solubility and stability.

Table 1: Physicochemical Characterization Data

| Property | Specification | Technical Significance |

| CAS Number | 68683-18-1 | Unique identifier for regulatory filing and sourcing.[1][2][3] |

| Formula | Stoichiometric basis for precursor calculation. | |

| Molecular Weight | 279.13 g/mol | Essential for molarity calculations in synthesis. |

| Appearance | White to off-white solid | Discoloration indicates photoreduction (Ag⁰ formation). |

| Solubility | Soluble in aromatics (Toluene, Xylene) | Enables single-phase organic synthesis of AgNPs. |

| Melting Point | 106–116°C (Decomposes) | Critical Parameter: Defines the thermal activation window. |

| Density | ~1.3–1.4 g/cm³ | Relevant for suspension stability calculations. |

Analyst Note: The CAS 68683-18-1 refers specifically to the silver salt of the neodecanoic isomer mixture. Ensure your certificate of analysis (CoA) confirms the isomer distribution if high batch-to-batch reproducibility is required for GMP workflows.

Part 3: Safety Data Sheet (SDS) Analysis & Risk Mitigation

As a Senior Scientist, I must emphasize that standard SDSs often understate the chronic risks of organometallic silver in a research setting. While acute toxicity is moderate, the cumulative biological impact requires strict containment.

Hazard Classification (GHS)

-

Skin/Eye Irritation (Category 2/2A): The neodecanoic acid moiety, upon hydrolysis, is a known irritant.

-

STOT-SE (Category 3): Respiratory irritation from dust or hydrolyzed vapors.

-

Environmental (Acute 1): Highly toxic to aquatic life due to ionic silver (

) release.

Toxicology & Handling Protocol

The Argyria Risk: Chronic exposure to silver dust or fumes leads to irreversible blue-gray skin discoloration (Argyria). Silver accumulates in the dermis and eyes.

-

Engineering Control: All weighing and transfer must occur within a HEPA-filtered fume hood or glovebox.

-

PPE: Nitrile gloves (double-gloved recommended during synthesis), safety goggles, and N95/P100 respirator if outside a hood.

-

Decontamination: Spills should be treated with a reducing agent (e.g., ascorbic acid) to precipitate stable metallic silver, then cleaned as hazardous solid waste. Do not use bleach (forms toxic gases with organics).

Part 4: Technical Application – Nanoparticle Synthesis

The primary utility of Silver Neodecanoate in drug development is the controlled synthesis of Silver Nanoparticles (AgNPs) . The following protocol utilizes the "Thermal Decomposition" method, which yields highly monodisperse particles suitable for surface functionalization with antibodies or peptides.

Causality of Method

We choose Thermal Decomposition over Chemical Reduction (e.g., Borohydride) because:

-

Crystallinity: Slower nucleation at high temperatures yields fewer defects.

-

Surface Purity: Eliminates harsh reducing agents that contaminate the biocompatible interface.

-

Solvent Compatibility: Ag-ND dissolves in high-boiling solvents, allowing reaction temperatures >150°C.

Experimental Protocol: AgNP Synthesis via Ag-ND Decomposition

Self-Validating Step: The color change from clear to deep yellow/brown is the visual validator of nucleation.

Reagents:

-

Oleylamine (Surfactant/Reducing Agent)

-

Octadecene (High-boiling Solvent)

Step-by-Step Workflow:

-

Precursor Dissolution:

-

In a 3-neck round-bottom flask, dissolve 1.0 mmol Silver Neodecanoate in 10 mL Octadecene and 10 mL Oleylamine.

-

Why: Oleylamine acts as both a weak reducing agent and a capping ligand to prevent aggregation.

-

-

Degassing (Critical):

-

Connect to a Schlenk line. Vacuum purge for 30 mins at 60°C to remove water/oxygen.

-

Validation: Bubbling ceases.

-

-

Thermal Activation:

-

Switch to Nitrogen flow. Ramp temperature to 180°C at a rate of 5°C/min.

-

Observation: Solution turns light yellow (~140°C)

deep brown (180°C).

-

-

Ripening:

-

Quench & Purification:

-

Remove heat source. Cool to room temperature.

-

Add 40 mL Ethanol to precipitate NPs. Centrifuge at 8000 rpm for 10 mins.

-

Result: A black pellet of AgNPs. Discard supernatant (contains excess neodecanoic acid).

-

Part 5: Mechanism of Action & Visualization

Synthesis Pathway Diagram

This diagram illustrates the transformation from the organometallic precursor to the bioactive nanoparticle.

Figure 1: Thermal decomposition pathway of Silver Neodecanoate into stabilized Silver Nanoparticles.

Antimicrobial Mechanism Diagram

Understanding how the resulting AgNPs function in a biological context is vital for drug development applications (e.g., wound dressings).

Figure 2: Pharmacodynamics of AgNPs: The "Trojan Horse" mechanism where the particle releases cytotoxic Ag+ ions.

Part 6: References

-

American Elements. Silver Neodecanoate Product Information & Properties. Retrieved from

-

Gelest, Inc. Safety Data Sheet: Silver Neodecanoate, 25% in Xylene. Retrieved from

-

National Institutes of Health (NIH). Synthesis of silver nanoparticles: chemical, physical and biological methods. PMC3593309. Retrieved from

-

MDPI (Materials). Silver Nanoparticle-Based Antimicrobial Coatings: Sustainable Strategies for Microbial Contamination Control. Retrieved from

-

ChemSRC. Silver Neodecanoate CAS 68683-18-1 Physical Properties and SDS. Retrieved from

Sources

- 1. silver neodecanoate | CAS#:68683-18-1 | Chemsrc [chemsrc.com]

- 2. americanelements.com [americanelements.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. Silver NeodecanoateCAS #: 68683-18-1 [eforu-chemical.com]

- 5. colonialmetals.com [colonialmetals.com]

- 6. Neodecanoic acid, silver(1+) salt | Benchchem [benchchem.com]

- 7. CAS 68683-18-1: Silver neodecanoate | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

Thermal Characterization of Silver Neodecanoate: A Technical Guide

Executive Summary

Silver neodecanoate (CAS: 68683-18-1) is a critical organometallic precursor used primarily in the formulation of conductive inks for printed electronics and, increasingly, in antimicrobial coatings for medical devices. Its utility is defined by its thermal profile: a relatively low melting point range (106–116°C ) followed by decomposition to metallic silver at moderate temperatures (~210°C for the pure salt, significantly lower in amine-complexed formulations).

This guide provides a definitive technical analysis of these thermal transitions. Unlike simple crystalline salts, silver neodecanoate is derived from a mixture of isomeric carboxylic acids, resulting in complex thermal behavior that requires precise analytical protocols to characterize.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

To interpret the thermal data correctly, one must understand the material's molecular disorder. Silver neodecanoate is the silver(I) salt of neodecanoic acid.[1][2][3]

-

Isomeric Complexity: Neodecanoic acid is not a single molecule but a mixture of branched carboxylic acids with the formula

. These are "Versatic" acids, characterized by a tertiary alpha-carbon. -

Implication: The "melting point" is not a sharp thermodynamic singularity but a melting range. The tertiary structure provides steric hindrance, enhancing solubility in organic solvents (xylene, toluene) compared to linear silver carboxylates (e.g., silver stearate), but also impacting lattice energy and thermal stability.

| Property | Value |

| CAS Number | 68683-18-1 |

| Molecular Formula | |

| Molecular Weight | ~279.13 g/mol |

| Physical Form | White to off-white solid / Powder |

| Solubility | Soluble in aromatic hydrocarbons (xylene, toluene); Insoluble in water |

Thermal Characterization: The Core Data

The thermal behavior of silver neodecanoate is characterized by two distinct events: the solid-liquid transition (melting) and the irreversible chemical breakdown (decomposition).

Melting Point[6][10]

-

Range: 106°C – 116°C (Decomposition often initiates at the upper end of this range).[4]

-

Behavior: The material softens and transitions to a viscous liquid. In Differential Scanning Calorimetry (DSC), this appears as an endothermic peak.[5] However, because the material is an isomeric mixture, the peak is broader than that of a pure crystalline entity like silver nitrate.

Decomposition Temperature ( )

-

Onset (

): Approximately 200°C – 210°C for the pure solid in an inert atmosphere. -

Process: The decomposition is exothermic and irreversible. The organic ligand acts as a reducing agent for the silver ion.[6]

-

Sintering Context: In conductive ink formulations, complexing agents (e.g., amines) are often added to lower the effective

to 140°C – 150°C , allowing for sintering on temperature-sensitive substrates like PET or biological scaffolds.

Comparative Thermal Data

| Parameter | Pure Silver Neodecanoate | Amine-Complexed Formulation |

| Melting Point | 106–116°C | N/A (Liquid/Paste) |

| Decomposition Onset | ~210°C | 100°C – 150°C |

| Final Residue | Bulk Silver ( | Conductive Ag Film |

| Primary Byproducts | Volatile amines, |

Mechanism of Thermal Decomposition

Understanding the mechanism is vital for troubleshooting sintering failures or stability issues. The decomposition follows a decarboxylation-reduction pathway.

Mechanistic Pathway[2]

-

Homolytic Cleavage: The Ag-O bond weakens as thermal energy increases.

-

Decarboxylation: Carbon dioxide (

) is liberated, generating alkyl radicals. -

Reduction: The silver ion (

) is reduced to metallic silver ( -

Radical Recombination: The remaining alkyl radicals recombine or abstract hydrogen to form alkanes (primarily nonane isomers) and alkenes.

Figure 1: Thermal decomposition pathway of silver neodecanoate leading to metallic silver formation.

Experimental Protocols: Validated Methodologies

To replicate these values or validate a new batch of material, follow these specific TGA and DSC protocols. These are designed to prevent sensor contamination and ensure accurate onset detection.

Thermogravimetric Analysis (TGA)

Objective: Determine

-

Instrument Prep: Calibrate balance with standard weights. Purge furnace with Nitrogen (

) at 40-60 mL/min to prevent early oxidation of organic byproducts, which can complicate the weight loss curve. -

Sample Loading: Weigh 5–10 mg of silver neodecanoate into an alumina (

) crucible . Note: Avoid platinum pans as metallic silver can alloy with platinum at high temperatures, damaging the equipment. -

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

-

Analysis:

-

Identify the first derivative peak (DTG) to pinpoint the maximum rate of decomposition.

-

Calculate theoretical silver content (~38.6%) vs. actual residue. Significant deviation indicates incomplete decomposition or impurities.

-

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Range and Heat of Decomposition (

-

Instrument Prep: Calibrate for heat flow and temperature using Indium standards.

-

Sample Loading: Weigh 2–5 mg into a hermetically sealed aluminum pan with a pinhole lid. The pinhole allows gas escape (preventing pan rupture from

generation) while maintaining thermal contact. -

Method:

-

Equilibrate at 0°C.

-

Ramp 5°C/min to 300°C. (Slower ramp rate separates melting from decomposition).

-

-

Analysis:

-

Endotherm (106–116°C): Integrate peak for Heat of Fusion (

). -

Exotherm (~210°C): Integrate peak for Heat of Decomposition. A sharp, narrow exotherm indicates high purity; a broad shoulder suggests solvent retention or isomer variance.

-

Figure 2: Validated experimental workflow for thermal analysis of silver neodecanoate.

Applications & Implications

Conductive Inks & Sintering

In printed electronics, the goal is to create conductive traces on flexible substrates (polymers, paper) that cannot withstand high temperatures.

-

The Challenge: Bulk silver melts at 961°C.

-

The Solution: Silver neodecanoate decomposes to atomic silver at ~210°C. By using "chemical sintering" (adding amines), this can be lowered to <150°C. The silver atoms then diffuse and coalesce (Ostwald ripening) to form a conductive percolation network.

Pharmaceutical & Antimicrobial Context

While primarily an industrial precursor, the thermal stability of silver neodecanoate is relevant for:

-

Sterilization: Medical devices coated with silver precursors must withstand autoclave temperatures (121°C). Since the melting point is 106–116°C, silver neodecanoate coatings may reflow or degrade during standard autoclaving, necessitating alternative sterilization methods (e.g., Gamma irradiation or Ethylene Oxide).

-

Storage: Must be stored below 30°C to prevent "cold flow" or slow thermal degradation over long durations.

References

-

Colonial Metals Inc. (2018). Safety Data Sheet: Silver Neodecanoate. Retrieved from 7

-

ChemicalBook. (2024).[8] Silver Neodecanoate Properties and Suppliers. Retrieved from 4

- Jahn, S. F., et al. (2010). Inkjet printing of conductive silver patterns by chemical sintering of a silver neodecanoate MOD ink. Thin Solid Films. (Contextual citation for decomposition mechanism in inks).

- Dearden, A. L., et al. (2005). A Low Curing Temperature Silver Ink for Use in InkJet Printing and its Application in Digital Fabrication. Macromolecular Rapid Communications.

-

Nanoshel. (n.d.). Silver Neodecanoate Product Specifications. Retrieved from 9

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Neodecanoic acid, silver(1+) salt | Benchchem [benchchem.com]

- 3. US9198288B2 - Method of making silver carboxylates for conductive ink - Google Patents [patents.google.com]

- 4. SILVER NEODECANOATE price,buy SILVER NEODECANOATE - chemicalbook [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. colonialmetals.com [colonialmetals.com]

- 8. Physical Characteristics of Sintered Silver Nanoparticle Inks with Different Sizes during Furnace Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silver Neodecanoate High Purity Worldwide Shipping [nanoshel.com]

Technical Guide: Optimizing Solvent Systems for Silver Neodecanoate Dissolution

Executive Summary

Silver neodecanoate (Ag-ND, CAS 68683-18-1) is a premier organometallic precursor used in the formulation of Metal-Organic Decomposition (MOD) inks. Unlike colloidal silver dispersions, Ag-ND is a discrete molecular species that dissolves to form true solutions, enabling particle-free conductive inks with superior stability and low sintering temperatures (~140°C – 250°C).

This guide provides a rigorous technical framework for solvent selection, focusing on the physicochemical interactions between the neodecanoate ligand and organic media. It addresses the critical balance between solubility, rheology, and decomposition kinetics required for high-performance printed electronics.

Part 1: Physicochemical Profile & Solubility Mechanism

Molecular Architecture

Silver neodecanoate consists of a silver cation coordinated to a neodecanoate anion (

-

Lipophilic Domain: The bulky, branched tert-butyl or neo-structure of the alkyl chain provides high steric hindrance. This prevents the close packing of silver cores, reducing the lattice energy and significantly enhancing solubility in non-polar organic solvents compared to linear silver carboxylates (e.g., silver stearate).

-

Coordination Center: The Ag-O bond is partially covalent but susceptible to nucleophilic attack or thermal homolysis, which is the mechanism for silver generation.

Solubility Mechanism

Dissolution is driven by London Dispersion Forces and Pi-Cation Interactions .

-

Primary Mechanism: The aliphatic tail of the neodecanoate ligand interacts favorably with non-polar solvents via Van der Waals forces.

-

Secondary Mechanism: Aromatic solvents (Toluene, Xylene) offer additional stabilization through cation-

interactions between the silver center and the aromatic ring, making them the most effective solvents.

Table 1: Physicochemical Properties of Silver Neodecanoate

| Property | Value | Critical Implication |

|---|---|---|

| Molecular Weight | 279.13 g/mol | High Ag content (~38.6%) relative to polymer binders. |

| Appearance | White to off-white solid | Discoloration indicates premature photoreduction. |

| Melting Point | 106°C – 116°C | Melts before decomposition, aiding film leveling. |

| Decomposition Temp | ~140°C (Onset), ~230°C (Peak) | Allows sintering on polymeric substrates (PET, PEN). |

| Hansen Solubility | Low

Part 2: Solvent Compatibility Matrix

The selection of a solvent system must balance solubility (thermodynamics) with evaporation rate (kinetics) and surface tension (printability).

Compatibility Classifications

Class A: Primary Solvents (High Solubility)

Recommended for high-loading stock solutions (30-50 wt%).

-

Aromatic Hydrocarbons: Xylene (o-, m-, p- isomers), Toluene, Ethylbenzene, Trimethylbenzene (Mesitylene).

-

Why: Perfect match for the low-polarity neodecanoate ligand; aromatic rings stabilize the Ag complex.

-

-

Chlorinated Hydrocarbons: Chloroform, Dichloromethane (DCM).

-

Why: Excellent solvency but often avoided due to toxicity and rapid evaporation (nozzle clogging).

-

Class B: Co-Solvents & Modifiers (Moderate/Specific Utility)

Used to adjust viscosity, surface tension, or evaporation rate.

-

Terpenes:

-Terpineol.-

Why: High boiling point (219°C) and high viscosity; ideal for screen printing pastes to prevent drying on the mesh.

-

-

Aliphatic Hydrocarbons: Decane, Dodecane, Tetradecane.

-

Why: Good for adjusting surface tension but lower solubility power than aromatics.

-

Class C: Non-Solvents (Precipitation & Washing)

Used for purification or inducing precipitation.

-

Polar Protic: Methanol, Ethanol, Isopropanol.

-

Why: High polarity and hydrogen bonding capability disrupt the solvation shell, causing rapid precipitation of Ag-ND.

-

-

Water: Strictly incompatible. Hydrophobic ligand repels water; moisture can induce hydrolysis or defects.

Solubility Data Table

| Solvent | Solubility Rating | Boiling Point (°C) | Application Context |

| o-Xylene | Excellent (>40 wt%) | 144 | Standard inkjet/spin-coating solvent. |

| Toluene | Excellent (>40 wt%) | 110 | Fast-drying formulations. |

| Mesitylene | Good | 164 | Higher boiling point for inkjet stability. |

| Good | 219 | Viscosity modifier for screen printing. | |

| Ethanol | Insoluble | 78 | Washing agent for synthesis purification. |

| Acetone | Poor | 56 | Not recommended; causes precipitation. |

| THF | Moderate | 66 | Can dissolve but stability is lower than aromatics. |

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Solvation & Dissolution Logic

This diagram illustrates the interaction between the silver neodecanoate molecule and compatible vs. incompatible solvents.

Caption: Schematic of Ag-ND dissolution. Aromatic solvents stabilize the complex via pi-interactions, while polar solvents force precipitation.

Part 4: Experimental Protocol (Ink Formulation)

Objective: Prepare a 25 wt% Silver Neodecanoate conductive ink in Xylene suitable for spin-coating or inkjet printing.

Materials Required[2]

-

Silver Neodecanoate (99%+, dry powder).

-

o-Xylene (Anhydrous, 99.8%).

-

Ethyl Cellulose (Optional: for viscosity adjustment, 4-10 cP grade).

-

0.45

m PTFE Syringe Filter. -

Magnetic Stirrer & PTFE Stir Bar.

-

Amber Glass Vials (Light sensitive!).

Step-by-Step Methodology

-

Environment Prep: Perform all steps under yellow light or low-light conditions to prevent photoreduction of silver. Ensure humidity is <50%.

-

Weighing: Weigh 2.5 g of Silver Neodecanoate into a clean, dry amber vial.

-

Solvent Addition: Add 7.5 g of o-Xylene.

-

Note: For screen printing, substitute Xylene with a mixture of

-Terpineol and Toluene (e.g., 80:20 ratio) to increase viscosity.

-

-

Dissolution:

-

Add a magnetic stir bar.

-

Stir at Room Temperature (25°C) at 300-500 RPM.

-

Observation: The solid should dissolve within 10-30 minutes, forming a clear to slightly amber solution.

-

Warning:Do not heat above 50°C during dissolution, as this can trigger premature decomposition (darkening of solution).

-

-

Filtration (Critical):

-

Draw the solution into a syringe.

-

Filter through a 0.45

m PTFE filter into a fresh amber vial. This removes any unreacted neodecanoic acid aggregates or dust that could clog printheads.

-

-

Viscosity Adjustment (Optional):

-

If higher viscosity is needed (e.g., for stability), add 0.1 - 0.5 wt% Ethyl Cellulose. Stir overnight to fully solvate the polymer.

-

-

Storage: Store in a refrigerator (4°C) in a sealed amber container. Shelf life is typically 1-3 months.

Diagram 2: Formulation Workflow

Caption: Workflow for preparing particle-free silver neodecanoate ink.

Part 5: Stability & Decomposition Considerations

Thermal Decomposition Profile

The utility of Ag-ND lies in its clean decomposition to metallic silver (

-

Reaction:

-

TGA Data:

-

Mass Loss Onset: ~140°C.[2]

-

Major Mass Loss: 190°C – 230°C.

-

Sintering Strategy: Heating at 150°C for 30-60 minutes is often sufficient to achieve conductivity (

S/m), but 230°C yields near-bulk conductivity.

-

Impact of Solvent on Stability

-

Reducing Solvents: Avoid solvents with free hydroxyl groups (like Ethylene Glycol) unless immediate reduction is desired (e.g., polyol synthesis). They can reduce Ag+ to Ag0 in the bottle, rendering the ink unusable.

-

Shelf Life: Solutions in Xylene are stable for months if kept cool and dark. Discoloration (black precipitate) indicates colloidal silver formation due to light or heat exposure.

References

-

American Elements. (n.d.). Silver Neodecanoate.[2][3][4][5][6][7][8][9] Retrieved from [Link]

- Vest, R. W. (1986). Metallo-organic decomposition (MOD) processing of ferroelectric and electro-optic films: A review. Ferroelectrics, 102(1), 53-68.

- Google Patents. (2015). US9198288B2 - Method of making silver carboxylates for conductive ink.

- Dearden, A. L., et al. (2005). A Low Curing Temperature Silver Ink for Use in Ink-Jet Printing and Subsequent Production of Conductive Tracks.

- Jahn, S. F., et al. (2010). Inkjet printing of conductive silver patterns by using the silver salt of neodecanoic acid. Chemistry of Materials.

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdf.hanrimwon.com [pdf.hanrimwon.com]

- 3. Neodecanoic acid, silver(1+) salt (1:1) | C10H19AgO2 | CID 111515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neodecanoic acid, silver(1+) salt | Benchchem [benchchem.com]

- 5. CAS 68683-18-1: Silver neodecanoate | CymitQuimica [cymitquimica.com]

- 6. US9198288B2 - Method of making silver carboxylates for conductive ink - Google Patents [patents.google.com]

- 7. Metal particle-free inks for printed flexible electronics - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC05463D [pubs.rsc.org]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. Silver Neodecanoate High Purity Worldwide Shipping [nanoshel.com]

Methodological & Application

Application Note: High-Performance Conductive Silver Films via Spin Coating of Silver Neodecanoate MOD Inks

Executive Summary

This application note details the protocol for fabricating highly conductive, flexible silver thin films using Silver Neodecanoate (

This guide focuses on spin coating these solutions onto flexible substrates such as Polyimide (PI) and Polyethylene Terephthalate (PET). It addresses the critical challenges of adhesion promotion, solvent compatibility, and thermal management required to convert the organometallic precursor into a conductive metallic percolation network without degrading the polymer substrate.

Scientific Principles & Mechanism

The MOD Advantage

Silver neodecanoate is a silver carboxylate.[2] In solution (typically xylene or toluene), it exists as discrete molecules, not particles. This offers distinct advantages over nanoparticle suspensions:

-

Infinite Shelf Life (Theoretical): No particle agglomeration or settling.

-

Low Surface Roughness: Films are formed via molecular nucleation, resulting in surface roughness (

) often <5 nm. -

Low Sintering Temperature: The neodecanoate ligand is designed to decompose at moderate temperatures (

), making it compatible with high-performance polymers.

Thermal Decomposition Pathway

The transformation from insulating solution to conductive metal follows a specific thermal pathway. Understanding this is crucial for programming the hot-plate ramp rates.

-

Solvent Evaporation (

): The carrier solvent (e.g., xylene) evaporates, leaving a solid silver neodecanoate film. -

Ligand Decomposition (

): The Ag-O bond cleaves. The neodecanoic acid byproduct volatilizes or decomposes into -

Nucleation & Sintering (

): Silver atoms nucleate into nanoparticles which then sinter (neck) together to form a continuous conductive pathway.

Figure 1: Thermal transformation pathway of Silver Neodecanoate MOD ink.

Materials & Equipment

Reagents

| Component | Specification | Purpose |

| Silver Neodecanoate | >99% Purity | Metallic Precursor |

| Solvent | Xylene (Isomer mix) or Toluene | Carrier vehicle (Xylene preferred for higher BP) |

| Substrate | Polyimide (Kapton) or PET | Flexible base (PI allows higher sintering temp) |

| Cleaning Agents | Acetone, Isopropanol (IPA) | Substrate degreasing |

Equipment

-

Spin Coater: Capable of 500–4000 RPM with vacuum chuck.

-

Plasma Cleaner: Air or Oxygen plasma (for surface activation).

-

Hot Plate: Precision control

up to -

Syringe Filter: 0.2

m PTFE (Hydrophobic).

Experimental Protocol

Ink Formulation (15 wt% Ag)

Target: Create a stable, particle-free solution.

-

Calculate Mass: Silver neodecanoate is ~38.6% silver by weight. To achieve a 15 wt% Ag solution, dissolve 3.9 g of Silver Neodecanoate in 6.1 g of Xylene .

-

Dissolution: Combine powder and solvent in a glass vial. Vortex or magnetically stir for 30 minutes at room temperature. The solution should be clear and slightly viscous.

-

Filtration (CRITICAL): Filter the solution through a 0.2

m PTFE syringe filter into a clean vial.-

Why? Even "solution" inks can have micro-gels or dust. Filtration ensures the film does not have comets or striations during spin coating.

-

Substrate Preparation & Activation

Target: Ensure uniform wetting. Ag-Neodecanoate in Xylene is hydrophobic; plastic substrates are often hydrophobic but can have variable surface energy.

-

Cut Substrate: Cut PI or PET into 2x2 cm squares.

-

Solvent Clean: Sonicate in Acetone (5 min)

IPA (5 min) -

Surface Activation: Treat with UV-Ozone or Oxygen Plasma for 2–5 minutes.

-

Why? This increases surface energy (creates -OH and -COOH groups), preventing the "dewetting" phenomenon where the ink beads up during spinning.

-

Spin Coating Process[3][4]

-

Mounting: Place flexible substrate on the chuck. If the substrate is too flexible, tape it to a rigid glass carrier slide using Kapton tape.

-

Dispense: Static dispense. Cover 80% of the substrate with the ink (approx. 50–100

L). -

Spin Cycle:

-

Step 1 (Spread): 500 RPM for 5 seconds (Spread the ink).

-

Step 2 (Thinning): 1500–2500 RPM for 30–45 seconds.

-

Note: Higher RPM = Thinner film.[3] 2000 RPM typically yields ~150–200 nm thickness.

-

Thermal Curing (Sintering)

Target: Controlled removal of organics to prevent film cracking.

-

Soft Bake: Place on hot plate at 100^{\circ}\text{C} for 5 minutes .

-

Purpose: Remove Xylene. If you skip to high heat, rapid solvent boiling will create pinholes ("solvent popping").

-